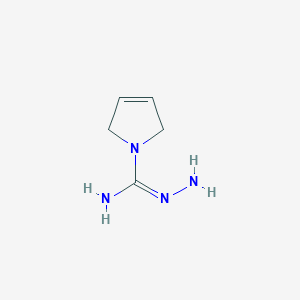
N'-amino-2,5-dihydropyrrole-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-amino-2,5-dihydropyrrole-1-carboximidamide is a chemical compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing N’-amino-2,5-dihydropyrrole-1-carboximidamide involves the copper-catalyzed annulation reaction of diazo esters with propargyl amines. This reaction proceeds via the formation of an N-ylide, followed by bond cleavage and recombination . The key features of this protocol include simple operation, readily available starting materials, mild conditions, and high atom economy.
Industrial Production Methods
Industrial production methods for N’-amino-2,5-dihydropyrrole-1-carboximidamide are not well-documented in the literature. the principles of green chemistry, such as using eco-friendly solvents and minimizing waste, are likely to be applied in large-scale production to ensure sustainability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N’-amino-2,5-dihydropyrrole-1-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of N’-amino-2,5-dihydropyrrole-1-carboximidamide include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of N’-amino-2,5-dihydropyrrole-1-carboximidamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrrole-2,5-dione derivatives, while reduction reactions may produce pyrrolidine derivatives.
Applications De Recherche Scientifique
N’-amino-2,5-dihydropyrrole-1-carboximidamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the production of materials with specific properties, such as conductivity and fluorescence
Mécanisme D'action
The mechanism of action of N’-amino-2,5-dihydropyrrole-1-carboximidamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N’-amino-2,5-dihydropyrrole-1-carboximidamide include:
- 3-amino-N’-hydroxy-1H-pyrazole-4-carboximidamide
- 5-amino-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide
- 3-amino-1H-pyrazole-4-carbonitrile
Uniqueness
N’-amino-2,5-dihydropyrrole-1-carboximidamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C5H10N4 |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
N'-amino-2,5-dihydropyrrole-1-carboximidamide |
InChI |
InChI=1S/C5H10N4/c6-5(8-7)9-3-1-2-4-9/h1-2H,3-4,7H2,(H2,6,8) |
Clé InChI |
LBCDTPUGLJBDMI-UHFFFAOYSA-N |
SMILES isomérique |
C1C=CCN1/C(=N\N)/N |
SMILES canonique |
C1C=CCN1C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


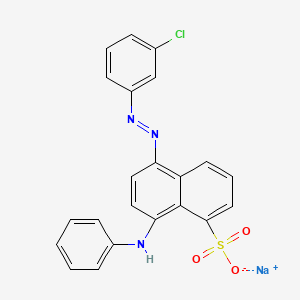
![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
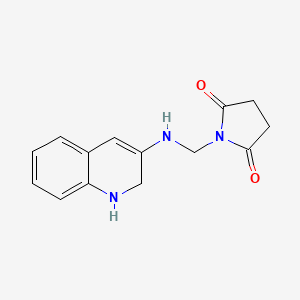
![4,4,5-Trimethyl-6,8-dioxa-3-thiabicyclo[3.2.1]octane](/img/structure/B13794815.png)
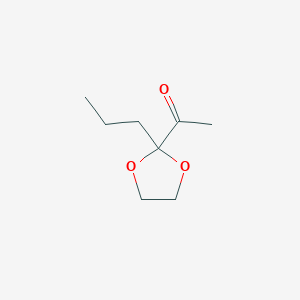
![methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13794832.png)

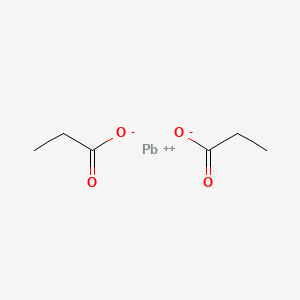
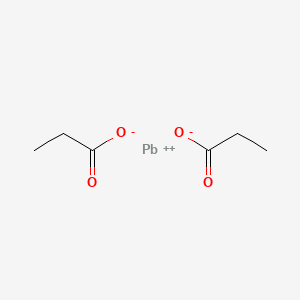
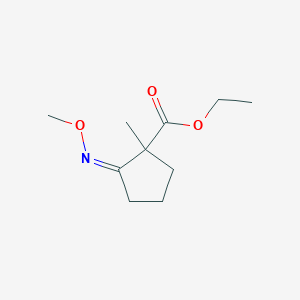


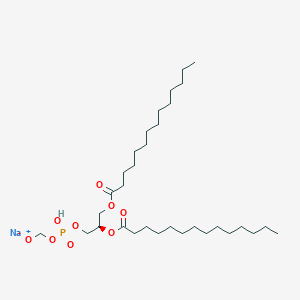
![[1-(4-bromo-2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B13794854.png)
